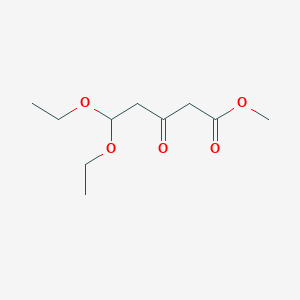

Methyl 5,5-Diethoxy-3-oxopentanoate

Description

Methyl 5,5-Diethoxy-3-oxopentanoate is a β-keto ester characterized by a central 3-oxopentanoate backbone substituted with two ethoxy groups at the 5-position and a methyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for statin precursors, due to its reactive β-keto ester moiety and the stereochemical flexibility imparted by the diethoxy groups . Its molecular formula is C₉H₁₆O₅, with a molecular weight of 204.22 g/mol.

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 5,5-diethoxy-3-oxopentanoate |

InChI |

InChI=1S/C10H18O5/c1-4-14-10(15-5-2)7-8(11)6-9(12)13-3/h10H,4-7H2,1-3H3 |

InChI Key |

DGYQKAVHIIJYIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(=O)CC(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-Diethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone. This reaction proceeds under mild conditions and yields the desired product with high purity. The reaction can be carried out in a solvent-free environment, making it more sustainable and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis. The process typically starts with readily available building blocks and employs catalytic amounts of base to drive the reaction. The use of green chemistry principles, such as solvent-free reactions and minimal waste generation, is emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-Diethoxy-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

Methyl 5,5-Diethoxy-3-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5,5-Diethoxy-3-oxopentanoate involves its reactivity as a beta-keto ester. The compound can undergo decarboxylation, where the carboxyl group is removed, leading to the formation of enolate intermediates. These intermediates can participate in various reactions, such as aldol condensations and Michael additions, to form more complex structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 5-methoxy-3-oxopentanoate (CAS 62462-05-9)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Key Differences : Replaces the diethoxy groups with a single methoxy group at the 5-position.

- Implications : The reduced steric bulk and lower lipophilicity compared to the diethoxy analogue may limit its utility in reactions requiring steric protection or controlled solubility .

Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate

- Molecular Formula : C₁₅H₂₀O₅

- Molecular Weight : 280.31 g/mol

- Key Differences: Incorporates an aromatic 2,5-dimethoxyphenyl group and a hexanoate chain.

- Implications : The aromatic ring introduces conjugation effects, altering electronic properties and reactivity in hydrogenation or electrophilic substitution reactions compared to the aliphatic diethoxy-substituted compound .

Ethyl(Z)-2-((Dimethylamino)methylene)-5,5-diethoxy-3-oxopentanoate (CAS 2241576-14-5)

- Molecular Formula: C₁₄H₂₄NO₅

- Molecular Weight : 294.34 g/mol

- Key Differences: Adds a dimethylamino-methylene enamine group to the diethoxy-3-oxopentanoate backbone.

- Implications : The enamine functionality enhances reactivity in nucleophilic additions, making it suitable for advanced intermediates in heterocyclic synthesis .

Hydrogenation Reactivity

Methyl 5,5-Diethoxy-3-oxopentanoate undergoes enantioselective hydrogenation to yield chiral 3-hydroxy esters, critical for statin side chains. The diethoxy groups stabilize the transition state, enabling high enantioselectivity (up to 98.7% ee) with Ru-BINAP catalysts . In contrast, Methyl 5-methoxy-3-oxopentanoate lacks this stabilization, resulting in lower enantiomeric excess in similar reactions .

Physicochemical Properties

| Property | This compound | Methyl 5-methoxy-3-oxopentanoate | Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |

|---|---|---|---|

| Molecular Weight | 204.22 g/mol | 160.17 g/mol | 280.31 g/mol |

| Solubility | Moderate in polar solvents | High in polar solvents | Low due to aromaticity |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~0.5 | ~2.8 |

The diethoxy groups increase lipophilicity compared to the methoxy analogue, enhancing membrane permeability in drug delivery applications .

Key Research Findings

- Pharmaceutical Relevance: this compound’s hydrogenation product is a key intermediate in rosuvastatin synthesis, highlighting its superiority over less substituted analogues in enantioselective processes .

- Synthetic Versatility: The diethoxy groups enable sequential functionalization, as demonstrated in the synthesis of Ethyl(Z)-2-((dimethylamino)methylene)-5,5-diethoxy-3-oxopentanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.